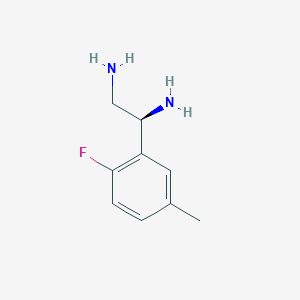
1-(4-Fluorophenyl)-3-phenylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-phenylpropan-2-one is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluorobenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluorophenyl)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-phenylpropan-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-phenylpropan-2-one involves its interaction with various molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical reactions. The ketone functional group plays a crucial role in its reactivity, enabling it to undergo nucleophilic addition and other transformations.
Comparación Con Compuestos Similares
4-Fluoroamphetamine: A psychoactive compound with stimulant and entactogenic effects.
4-Fluorophenylpiperazine: Used in medicinal chemistry for its potential therapeutic applications.
Uniqueness: 1-(4-Fluorophenyl)-3-phenylpropan-2-one is unique due to its specific structural features, including the combination of a fluorine-substituted phenyl ring and a ketone group. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
330-97-2 |
|---|---|
Fórmula molecular |
C15H13FO |
Peso molecular |
228.26 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-phenylpropan-2-one |
InChI |
InChI=1S/C15H13FO/c16-14-8-6-13(7-9-14)11-15(17)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clave InChI |
CCYAIFGVYQADES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Meso-(5S,8S)-8-(Aminomethyl)-1-Azaspiro[4.5]Decan-2-One Hydrochloride](/img/structure/B13049453.png)

![2-(Trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylic acid](/img/structure/B13049462.png)
![Methyl 7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylate](/img/structure/B13049463.png)
![3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13049471.png)
![6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B13049473.png)








